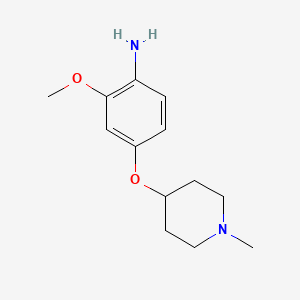

2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline

概要

説明

2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is known for its unique structure, which includes a methoxy group and a piperidinyl group attached to an aniline ring. It is used in various scientific research applications due to its interesting chemical properties.

準備方法

The synthesis of 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 2-methoxyaniline with 1-methyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

科学的研究の応用

Pharmaceutical Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that compounds with piperidine moieties, such as 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline, exhibit potential antidepressant and anxiolytic effects. The piperidine ring is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

2. Anti-inflammatory Activity

Studies have shown that similar compounds can exhibit anti-inflammatory properties by modulating inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Research

The compound's structure allows for investigation as a potential anticancer agent. Some derivatives of aniline have been found to inhibit cancer cell proliferation, making this compound a candidate for further research in oncology .

Material Science Applications

1. Polymer Chemistry

this compound can be utilized as a monomer or additive in polymer synthesis. Its functional groups can enhance the mechanical properties or thermal stability of polymers, making it valuable in developing advanced materials .

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound may find applications in coatings and adhesives, particularly those requiring enhanced durability and resistance to environmental factors .

Case Study 1: Antidepressant Efficacy

A study published in a pharmacological journal investigated the effects of piperidine derivatives on depression models in rodents. The results indicated that compounds similar to this compound significantly reduced depressive behaviors, suggesting their potential for therapeutic use .

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties of aniline derivatives demonstrated that they could effectively reduce levels of pro-inflammatory cytokines in vitro. This opens avenues for developing new treatments for chronic inflammatory conditions .

作用機序

The mechanism of action of 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .

類似化合物との比較

2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline can be compared with similar compounds such as:

This compound: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

This compound: Another similar compound with slight structural differences, affecting its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.

生物活性

2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a methoxy group and a piperidine moiety linked via an ether bond. Its molecular formula is CHNO with a molecular weight of approximately 222.28 g/mol. The structural features contribute to its pharmacological profile, allowing it to interact with biological targets effectively.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound, particularly focusing on its inhibitory effects on various cancer cell lines.

Efficacy Against Cancer Cell Lines

A study reported that compounds containing the 1-methylpiperidin-4-yl group exhibited potent antiproliferative activity against several cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cells. The IC values for these compounds were notably low, indicating high efficacy:

| Cell Line | IC Value (μM) |

|---|---|

| A549 | < 5 |

| MCF7 | < 3 |

| HCT116 | < 3 |

| PC3 | < 5 |

These results suggest that the introduction of the piperidine moiety enhances the compound's ability to inhibit cancer cell proliferation compared to compounds lacking this group .

The mechanism by which this compound exerts its anticancer effects includes:

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest in MCF7 cells, suggesting that it disrupts normal cell cycle progression .

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells, further contributing to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Research indicates that it can modulate enzyme activity and receptor binding, potentially acting as an inhibitor or modulator in various biochemical pathways related to microbial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antiproliferative activity. For instance, compounds with fluorine substituents exhibited superior activity compared to those without .

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases antiproliferative activity |

| Methoxy | Lower activity compared to fluorinated analogs |

This highlights the importance of careful structural modifications in optimizing the biological activity of similar compounds.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on Cancer Cell Lines : A comprehensive evaluation showed that this compound not only inhibited growth but also induced morphological changes consistent with apoptosis in treated cells .

- Combination Therapy : In vivo studies suggested that when used in combination with other chemotherapeutics, this compound could enhance overall treatment efficacy against resistant cancer types .

特性

IUPAC Name |

2-methoxy-4-(1-methylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-15-7-5-10(6-8-15)17-11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWVCSNXEQMXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716901 | |

| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-71-5 | |

| Record name | 2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。